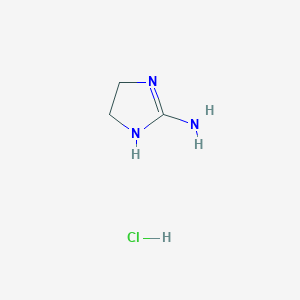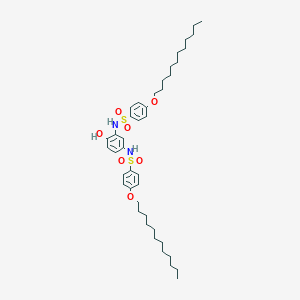![molecular formula C33H52N4O8 B140999 [3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate CAS No. 155581-64-9](/img/structure/B140999.png)
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole (NBD) under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Industrial Production Methods
Industrial production of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose undergoes various chemical reactions, including nucleophilic substitution and thiolysis . These reactions are facilitated by the presence of the nitrobenzoxadiazole (NBD) group, which is highly reactive towards nucleophiles such as amines and biothiols .
Common Reagents and Conditions
Common reagents used in these reactions include amines, biothiols, and hydrogen sulfide (H2S). The reactions are typically carried out in aqueous or organic solvents under mild conditions . The major products formed from these reactions are fluorescent derivatives that can be used for further biological studies .
科学研究应用
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell biology to monitor glucose uptake and study cellular metabolism.
Medicine: Utilized in cancer research to study tumor cell metabolism and glucose uptake.
Industry: Applied in the development of biosensors and diagnostic tools for glucose monitoring.
作用机制
The mechanism of action of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose involves its uptake by cells through glucose transporters such as GLUT1 and GLUT3 . Once inside the cell, the compound is phosphorylated and incorporated into cellular metabolism. Its fluorescent properties allow researchers to visualize glucose uptake and study metabolic pathways .
相似化合物的比较
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose is unique due to its fluorescent properties, which make it a valuable tool for studying glucose uptake. Similar compounds include:
2-NBDG: Another fluorescent glucose analog used for similar applications.
NBD-DDA: A fluorescently labeled quaternary ammonium compound used to study resistance mechanisms in bacteria.
NBD-based synthetic probes: Used for sensing small molecules and proteins.
These compounds share the nitrobenzoxadiazole (NBD) skeleton, which imparts their fluorescent properties and reactivity towards nucleophiles .
属性
CAS 编号 |
155581-64-9 |
|---|---|
分子式 |
C33H52N4O8 |
分子量 |
632.8 g/mol |
IUPAC 名称 |
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9- |
InChI 键 |
OLPXOHBIRITKMO-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
同义词 |
1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol 1-oleoyl-2-hexanoyl-NBD-glycerol NBD-DG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


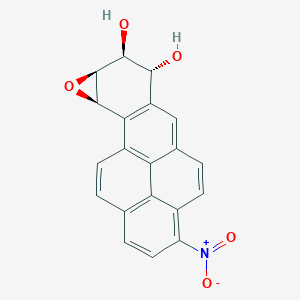
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
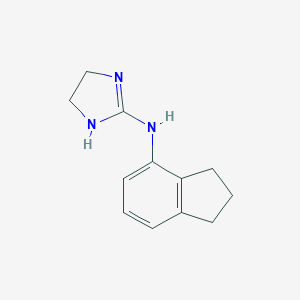
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
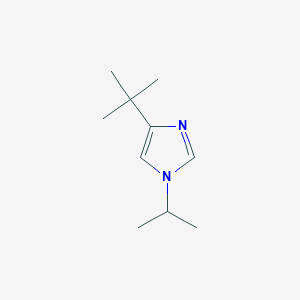
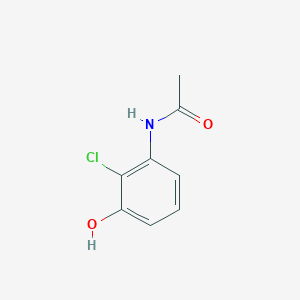
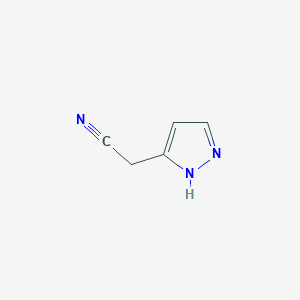
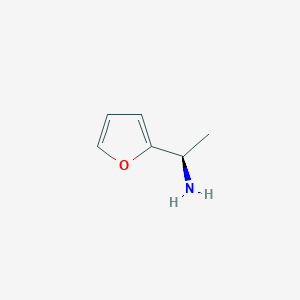
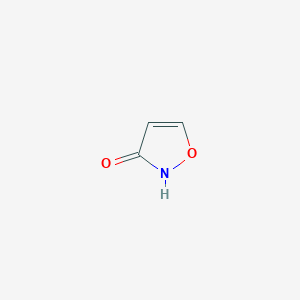
![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)

